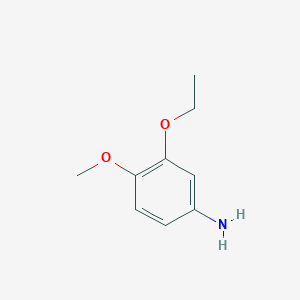

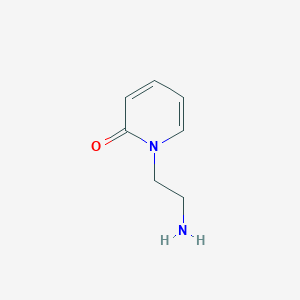

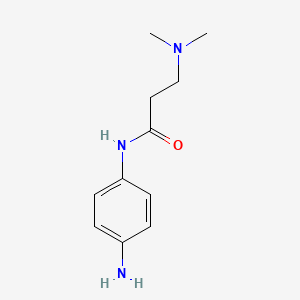

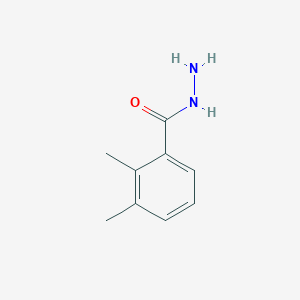

1-(2-aminoethyl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-aminoethyl)pyridin-2(1H)-one is a compound that falls within the category of pyridin-2(1H)-ones, which are heterocyclic compounds featuring a pyridine ring fused with a lactam structure. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of highly substituted pyridin-2(1H)-ones can be achieved through Vilsmeier-Haack reactions, as demonstrated in two studies. One study outlines a one-pot synthesis using enaminones derived from 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans, suggesting a mechanism that includes ring-opening, haloformylation, and intramolecular nucleophilic cyclization . Another study presents a similar one-pot synthesis approach but starting from 1-acetyl,1-carbamoyl cyclopropanes, following a mechanism that also involves ring-opening, haloformylation, and intramolecular nucleophilic cyclization .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, with one paper detailing the crystal structure of a compound with a pyrimidine ring and a seven-atom side chain. This compound crystallizes in the monoclinic space group and features an extensive network of hydrogen bonds, which are crucial for the stability of the crystal structure .

Chemical Reactions Analysis

The reactivity of heterocyclic building blocks with ethylene spacer and amine functionality, such as 2-(2-aminoethyl)pyridine, has been explored. When reacted with tetracyanoquinodimethane (TCNQ), these building blocks yield disubstituted compounds with interesting crystal structures and properties, such as strong fluorescence and second harmonic generation . Additionally, the synthesis of halogenated and arylated 1H-pyridin-2-ones from pyridinium N-(pyridin-2-yl)aminides has been described, involving reactions with boronic acids and subsequent reduction and nitrosation steps to yield disubstituted pyridin-2(1H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 1-(2-aminoethyl)pyridin-2(1H)-one have been investigated. For instance, the complexation of a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine to cadmium(II) has been studied. The resulting complex exhibits a distorted octahedral geometry and incorporates a water molecule in the crystal network, with several types of hydrogen bonds present in the structure .

科学的研究の応用

-

Anti-Fibrosis Activity

- Field : Medicinal Chemistry

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated by comparing them to Pirfenidone and Bipy55′DC .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

Fibroblast Growth Factor Receptor Inhibitors

- Field : Cancer Therapy

- Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 .

- Method : The compounds were synthesized and their inhibitory activities were evaluated against FGFR1, 2, and 3 .

- Results : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

-

Anti-Inflammatory Activity

- Field : Medicinal Chemistry

- Application : Pyridine derivatives have been found to exhibit anti-inflammatory activities . They can inhibit the production of pro-inflammatory cytokines and suppress the activation of inflammatory cells .

- Method : The compounds are synthesized and their anti-inflammatory activities are evaluated by comparing them to standard anti-inflammatory drugs .

- Results : Several pyridine derivatives have shown promising anti-inflammatory activities, with some compounds exhibiting comparable or superior efficacy to standard drugs .

-

Antimicrobial Activity

- Field : Microbiology

- Application : Pyridine derivatives have been used as antimicrobial agents . They can inhibit the growth of various bacteria and fungi .

- Method : The antimicrobial activity is usually evaluated using disk diffusion method or broth dilution method .

- Results : Many pyridine derivatives have shown potent antimicrobial activities against a wide range of microorganisms .

-

Antiviral Activity

- Field : Virology

- Application : Pyrimidine derivatives are known to exhibit antiviral activities . They can inhibit the replication of various viruses .

- Method : The antiviral activity is usually evaluated using cell-based assays .

- Results : Many pyrimidine derivatives have shown potent antiviral activities against a wide range of viruses .

-

Antitumor Activity

- Field : Oncology

- Application : Pyridine derivatives have been used as antitumor agents . They can inhibit the growth of various cancer cells .

- Method : The antitumor activity is usually evaluated using cell proliferation assays .

- Results : Many pyridine derivatives have shown potent antitumor activities against a wide range of cancer cells .

特性

IUPAC Name |

1-(2-aminoethyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSOENLZRWXCER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588560 |

Source

|

| Record name | 1-(2-Aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)pyridin-2(1H)-one | |

CAS RN |

35597-92-3 |

Source

|

| Record name | 1-(2-Aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)